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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B7769336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chlorobutane, a key alkyl halide intermediate in various chemical syntheses. The following

sections detail its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This

guide is intended to serve as a valuable resource for researchers and professionals in the

fields of chemistry and drug development for the identification, characterization, and quality

control of 2-chlorobutane.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-chlorobutane exhibits characteristic absorption bands

corresponding to the vibrations of its constituent bonds.

Data Presentation
Wavenumber (cm⁻¹) Bond Vibration Intensity

~2880-3080 C-H stretch (sp³) Strong

~1300-1500 C-H bend Medium

~580-780 C-Cl stretch Medium-Strong
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Table 1: Summary of key IR absorption bands for 2-Chlorobutane.[1]

The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and

contains a complex pattern of absorptions unique to the molecule, which can be used for

definitive identification by comparison with a reference spectrum.[1]

Experimental Protocol
Sample Preparation: For liquid samples like 2-chlorobutane, the spectrum can be obtained by

placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) that are

transparent to IR radiation.[1] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy

can be used, where the liquid sample is brought into direct contact with a high-refractive-index

crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to acquire

the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum to

produce the final absorbance or transmittance spectrum of the sample. The spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of 2-chlorobutane.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chlorobutane shows four distinct signals, corresponding to the four

chemically non-equivalent sets of protons in the molecule.[2] The integration of these signals

reveals the relative number of protons in each set, which is 3:1:2:3.[2]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.0 Triplet 3H -CH₂CH₃

~1.5 Doublet 3H -CH(Cl)CH₃

~1.7 Multiplet 2H -CH₂CH₃

~4.0 Multiplet 1H -CH(Cl)CH₃

Table 2: ¹H NMR spectroscopic data for 2-Chlorobutane.[2]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer

frequency.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-chlorobutane displays four signals, confirming the presence of

four unique carbon environments.[3] The chemical shifts are influenced by the electronegativity

of the chlorine atom, with the carbon atom directly bonded to it appearing most downfield.[3]

Chemical Shift (δ, ppm) Assignment

~11 -CH₂CH₃

~25 -CH(Cl)CH₃

~34 -CH₂CH₃

~60 -CH(Cl)CH₃

Table 3: ¹³C NMR spectroscopic data for 2-Chlorobutane.[3]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer

frequency.

Experimental Protocol
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Sample Preparation: A small amount of 2-chlorobutane (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[2][3] A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical

shift scale to 0.00 ppm.[2][3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H NMR, a

standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled

experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in

single lines for each carbon. The data is then Fourier-transformed to obtain the frequency-

domain spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Data Presentation
The mass spectrum of 2-chlorobutane shows a molecular ion peak [M]⁺ and a characteristic

[M+2]⁺ peak due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an

approximate natural abundance ratio of 3:1.[4]

m/z Ion
Relative
Abundance

Significance

94 [C₄H₉³⁷Cl]⁺ ~33% of m/z 92 [M+2]⁺ peak

92 [C₄H₉³⁵Cl]⁺ ~100% of M⁺ Molecular Ion Peak

65 [CH₃CH³⁷Cl]⁺ ~33% of m/z 63 Isotopic fragment

63 [CH₃CH³⁵Cl]⁺ Prominent Fragmentation

57 [C₄H₉]⁺ 100% (Base Peak) Loss of Cl radical

Table 4: Key ions in the mass spectrum of 2-Chlorobutane.[4][5]
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The base peak at m/z 57 corresponds to the secondary butyl carbocation, formed by the loss of

the chlorine radical.[4] This fragmentation is favored due to the relative stability of the

secondary carbocation.

Experimental Protocol
Sample Introduction: For a volatile liquid like 2-chlorobutane, the sample is typically

introduced into the mass spectrometer via a heated inlet system or by direct injection into the

ion source.

Ionization: Electron Ionization (EI) is a common method used. In EI, the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an

electron and the formation of a radical cation (the molecular ion).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other sensitive detector records the abundance of each ion,

generating the mass spectrum.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical flow of information obtained from the different

spectroscopic techniques for the structural elucidation of 2-chlorobutane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.docbrown.info/page06/spectra/2-chlorobutane-ms.htm
https://www.benchchem.com/product/b7769336?utm_src=pdf-body
https://www.benchchem.com/product/b7769336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques

Derived Structural Information

Infrared (IR)
Spectroscopy

Functional Groups
(e.g., C-H, C-Cl)

Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-Hydrogen Framework
(Connectivity)

Mass Spectrometry
(MS)

Molecular Weight &
Elemental Composition

Fragmentation Pattern
(Structural Clues)

Structure of
2-Chlorobutane

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 2-Chlorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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